Benzyl formate

描述

Benzyl formate is a natural product found in Vaccinium macrocarpon, Solanum stuckertii, and other organisms with data available.

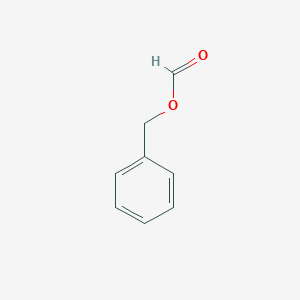

Structure

3D Structure

属性

IUPAC Name |

benzyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWQUFXKFGHYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059298 | |

| Record name | Formic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with an intense pleasant, floral-fruity odour | |

| Record name | Benzyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

202.00 to 203.00 °C. @ 760.00 mm Hg | |

| Record name | Benzyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Benzyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.082-1.092 | |

| Record name | Benzyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-57-4 | |

| Record name | Benzyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl formate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79GJF97O0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benzyl formate CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of benzyl (B1604629) formate (B1220265) (CAS No. 104-57-4), a versatile organic ester. The document details its chemical and physical properties, registry information, synthesis protocols, and key applications, with a focus on its utility in organic synthesis.

Core Registry and Identification

Benzyl formate, also known as benzyl methanoate or formic acid benzyl ester, is a well-characterized compound used in various industrial and research settings.[1][2][3] Its primary identifiers and chemical formula are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 104-57-4 | [1][2][3][4][5][6][7][8] |

| EC Number | 203-214-4 | |

| FEMA Number | 2145 | [5] |

| UNII | 79GJF97O0Y | [2] |

| Molecular Formula | C₈H₈O₂ | [4][5][6][8][9] |

| IUPAC Name | This compound | [5] |

| Synonyms | Benzyl methanoate, Formic acid benzyl ester, Phenylmethyl formate | [3][5][9] |

Physicochemical Properties

This compound is a colorless liquid recognized by its fruity, floral odor.[1][3][4] It is miscible with many organic solvents but has low solubility in water.[4] A summary of its key physical and chemical properties is presented in the following table.

| Property | Value | Source(s) |

| Molecular Weight | 136.15 g/mol | [1][4][5][6][8][9] |

| Boiling Point | 202-203 °C | [1][4][10][11] |

| Density | 1.081 - 1.088 g/mL at 20-25 °C | [1][4][10][11] |

| Refractive Index | ~1.511 at 20 °C | [4][10] |

| Flash Point | 82 °C (179.6 °F) - closed cup | |

| Water Solubility | Insoluble to slightly soluble | [1][4] |

| Solubility | Soluble in alcohols, ketones, oils, and other organic solvents | [1][4] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the esterification of benzyl alcohol with formic acid. Several methods have been reported, and a representative laboratory-scale protocol is detailed below.

Method 1: Formylation using Tribromoisocyanuric Acid as a Catalyst [6]

-

Materials:

-

Benzyl alcohol (1 mmol)

-

Formic acid (3 mmol)

-

Tribromoisocyanuric acid (0.3 mmol, 0.1 g)

-

Dichloromethane (B109758) (10 mL)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

-

-

Procedure:

-

To a mixture of benzyl alcohol (1 mmol) and formic acid (3 mmol), add tribromoisocyanuric acid (0.1 g, 0.3 mmol).

-

Stir the reaction mixture at room temperature for 5 minutes.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, add dichloromethane (10 mL) to the reaction mixture and filter the solution.

-

Transfer the filtrate to a separatory funnel and extract with deionized water (3 x 10 mL) to remove unreacted formic acid and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the nearly pure this compound.

-

Method 2: In-situ Formation for Industrial Applications [12]

In some applications, such as in paint stripper formulations, this compound is formed in situ by reacting benzyl alcohol with formic acid within the formulation.[12] This approach can be more economical as it utilizes the less expensive starting materials directly.[12] The equilibrium reaction creates a solvent system comprising this compound, benzyl alcohol, and formic acid, which has been found to be a superior solvent compared to the individual components alone.[12]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10 µg/mL.[15]

-

Ensure the sample is free of particulate matter by centrifugation if necessary.[15]

-

Transfer the clear solution to a GC autosampler vial.

-

-

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Equipped with a mass selective detector.

-

Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector Temperature: 260 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 60 °C held for 5 minutes, then ramped to 270 °C at a rate of 35 °C/min, and held for 1 minute.

-

MS Interface Temperature: 250 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selective Ion Monitoring (SIM) can be used for quantification, with characteristic ions for this compound being monitored.

-

Applications in Research and Development

Fragrance and Flavor Industry

This compound is widely utilized as a fragrance ingredient in perfumes, cosmetics, and other scented products.[9][18] It is also employed as a flavoring agent in the food industry, imparting a fruity and sweet taste.[4][9][19]

Role in Organic Synthesis

A significant application of this compound in modern organic synthesis is its use as a convenient and effective carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions.[20][21][22][23] This is particularly valuable as it avoids the handling of toxic and flammable CO gas.

Palladium-Catalyzed Carbonylative Synthesis of Arylacetamides [20]

In this reaction, this compound serves a dual role as both the CO source and the benzyl alcohol substrate. The reaction proceeds via a C-N bond cleavage pathway and allows for the synthesis of a variety of arylacetamides in high yields.[20]

Logical Workflow Diagram

The following diagram illustrates the logical workflow of a palladium-catalyzed carbonylation reaction where this compound is used as a CO surrogate for the synthesis of benzyl benzoates.

Caption: Workflow for Palladium-Catalyzed Synthesis of Benzyl Benzoates.

Biological and Toxicological Information

This compound is a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance structural group.[24] Toxicological and dermatological reviews have been conducted on this compound in the context of its use as a fragrance ingredient.[24][25] These studies have evaluated its acute toxicity, skin and eye irritation potential, skin sensitization, and genotoxicity.[24][25] While moderately toxic by ingestion and skin contact, it is generally regarded as safe at the current levels of intake when used as a flavoring agent.[4][5]

The Human Metabolome Database identifies this compound as a natural product found in various foods and essential oils, including cranberries, sour cherries, and black tea.[26] However, there is currently no substantial evidence in the scientific literature linking this compound to specific signaling pathways in the context of drug development. Its potential role in enhancing solubility and bioavailability is a general characteristic attributed to some esters but is not specifically documented for this compound in a therapeutic context.[9]

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin.[27] It is a combustible liquid and appropriate safety precautions should be taken during handling. This includes wearing protective gloves, clothing, and eye protection.[2][18] Store in a cool, dry, and well-ventilated place away from sources of ignition.[27][28] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound [drugfuture.com]

- 2. This compound, 104-57-4 [thegoodscentscompany.com]

- 3. CAS 104-57-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 104-57-4 [chemicalbook.com]

- 5. This compound | C8H8O2 | CID 7708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound CAS:104-57-4 EC:203-214-4 [cpachem.com]

- 8. 104-57-4|this compound|BLD Pharm [bldpharm.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound 104-57-4 India [ottokemi.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. US5817612A - Aqueous this compound paint stripper - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. uoguelph.ca [uoguelph.ca]

- 16. ewai-group.com [ewai-group.com]

- 17. benchchem.com [benchchem.com]

- 18. Page loading... [wap.guidechem.com]

- 19. elchemy.com [elchemy.com]

- 20. Palladium-catalyzed carbonylative synthesis of arylacetamides from benzyl formates and tertiary amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Human Metabolome Database: Showing metabocard for this compound (HMDB0041485) [hmdb.ca]

- 27. echemi.com [echemi.com]

- 28. echemi.com [echemi.com]

Benzyl formate chemical formula and structure

An In-depth Technical Guide to Benzyl (B1604629) Formate (B1220265)

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents and intermediates is paramount. This guide provides a comprehensive technical overview of benzyl formate, detailing its chemical properties, structure, synthesis protocols, and potential applications.

Chemical Identity and Structure

This compound, also known as benzyl methanoate, is an organic compound classified as a benzyloxycarbonyl.[1][2] It is the ester formed from benzyl alcohol and formic acid.[3] The compound is a colorless liquid characterized by a pleasant, intense floral and fruity odor.[4][5] It is naturally present in foods such as sour cherry, coffee, and black tea.[1]

Chemical Formula: C₈H₈O₂[6][7][8]

IUPAC Name: this compound[4][9]

CAS Number: 104-57-4[6][7][10]

Molecular Weight: 136.15 g/mol [6][7][8]

The structure of this compound consists of a benzyl group attached to a formate ester.

graph Benzyl_Formate_Structure {

layout=neato;

node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];

edge [penwidth=1.5, color="#5F6368"];

// Define nodes for atoms

O1 [label="O", pos="0,0.5!", fontcolor="#EA4335"];

O2 [label="O", pos="1.2,-0.8!", fontcolor="#EA4335"];

C1 [label="C", pos="1,-0.1!"];

H1 [label="H", pos="1.5,0.5!"];

C2 [label="C", pos="-1.2,-0.5!"];

H2 [label="H", pos="-1.2,-1.2!"];

H3 [label="H", pos="-1.9,-0.2!"];

C_ring [label="", shape=circle, style=filled, fillcolor="#FFFFFF", pos="-2.8,0.5!", width=1.5];

C3 [label="C", pos="-2.5,0!"];

C4 [label="C", pos="-3.5,0!"];

C5 [label="C", pos="-4,1!"];

C6 [label="C", pos="-3.2,1.7!"];

C7 [label="C", pos="-2.2,1.5!"];

C8 [label="C", pos="-1.8,0.5!"];

H4 [label="H", pos="-3.8,-0.6!"];

H5 [label="H", pos="-4.9,1.1!"];

H6 [label="H", pos="-3.4,2.4!"];

H7 [label="H", pos="-1.6,2!"];

H8 [label="H", pos="-1.1,0.2!"];

// Define bonds

C1 -- O1 [style=double, color="#34A853"];

C1 -- O2;

C1 -- H1;

O2 -- C2;

C2 -- H2;

C2 -- H3;

C2 -- C8;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C3;

C4 -- H4;

C5 -- H5;

C6 -- H6;

C7 -- H7;

// Aromatic ring representation

node [shape=none, label=""];

edge [style=dashed, color="#5F6368"];

C3 -- C5; C5 -- C7; C7 -- C3;

}

Caption: General experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves multiple roles in scientific and industrial settings.

-

Flavor and Fragrance: Due to its pleasant fruity and floral aroma, it is widely used in the perfume and food industries as a flavoring and fragrance agent.[1][10]

-

Chemical Intermediate: It is a valuable intermediate in organic synthesis. For instance, it is a precursor in the synthesis of the insecticide indoxacarb.

-

Solvent: It can be used as a solvent for cellulose (B213188) esters.[10]

-

Potential in Drug Development: The physicochemical properties of this compound make it a candidate for investigation in drug formulations. Its character as an ester and solvent could potentially be leveraged to enhance the solubility and bioavailability of certain active pharmaceutical ingredients (APIs).[11]

References

- 1. Solved search for this compound (SDBS NO. 1725). using the | Chegg.com [chegg.com]

- 2. This compound(104-57-4) MS [m.chemicalbook.com]

- 3. This compound | C8H8O2 | CID 7708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(104-57-4) IR Spectrum [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(104-57-4) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight of Benzyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl (B1604629) formate (B1220265), with a primary focus on its molecular weight and the methodologies for its determination. This document is intended to serve as a valuable resource, offering detailed data, experimental protocols, and logical workflows pertinent to the study and application of this compound.

Introduction to Benzyl Formate

This compound (also known as benzyl methanoate) is an organic compound classified as a carboxylic ester of benzyl alcohol and formic acid.[1] It is a colorless liquid with a characteristic pleasant, fruity odor.[2] This compound is utilized in various industrial and research applications, including as a flavoring agent in food products, a fragrance component in cosmetics, a solvent for cellulose (B213188) esters, and as an intermediate in fine chemical synthesis.[2][3][4] Its potential role in drug development is also being explored, particularly in enhancing the solubility and bioavailability of certain formulations.[3]

Physicochemical Properties and Identification

A precise understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | Benzyl methanoate, Formic acid benzyl ester | [1][3] |

| CAS Number | 104-57-4 | [1][3] |

| Molecular Formula | C₈H₈O₂ | [1][3][6] |

| Molecular Weight | 136.15 g/mol | [1][3][5] |

| Exact Mass | 136.052429494 Da | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.088 g/cm³ at 25 °C | [5][7] |

| Boiling Point | 202-203 °C | [2][8] |

| Refractive Index | 1.508-1.518 at 20°C | [8] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [2][8] |

| SMILES | C1=CC=C(C=C1)COC=O | [5] |

| InChI Key | UYWQUFXKFGHYNT-UHFFFAOYSA-N | [5] |

Molecular Weight Determination and Structural Analysis

The molecular weight of this compound is a critical parameter, confirmed through various analytical techniques. Mass spectrometry provides the exact mass, while NMR and IR spectroscopy corroborate the molecular structure, which in turn confirms the molecular weight.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used.

-

Gas Chromatography:

-

Injection Volume: 1 µL of the prepared sample is injected into the GC.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Oven Program: The oven temperature is ramped to ensure separation from any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used.

-

Detection: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

-

Expected Results: The mass spectrum will show a molecular ion peak [M]⁺ at an m/z of approximately 136, corresponding to the molecular weight of this compound.[9] Common fragment ions include those at m/z 91 (tropylium cation, [C₇H₇]⁺) and m/z 108 (protonated benzaldehyde, [C₇H₈O]⁺).[5]

Spectroscopic Data

The structural integrity of this compound is confirmed by spectroscopic methods which are consistent with its molecular formula and weight.

| Technique | Data |

| ¹H NMR | (400 MHz, CDCl₃) δ 8.11 (s, 1H), 7.28 (d, J = 8.3 Hz, 2H), 7.23 (d, J = 8.3 Hz, 2H), 5.14 (s, 2H), 2.46 (s, 3H) |

| ¹³C NMR | (101 MHz, CDCl₃) δ 160.6, 139.1, 131.8, 128.9, 126.4, 65.2, 15.5 |

| IR (neat, cm⁻¹) | 3024, 2922, 1726 (C=O stretch), 1602, 1495, 1163 (C-O stretch) |

Synthesis of this compound

The following section details a common laboratory-scale synthesis of this compound.

Experimental Protocol: Esterification

Objective: To synthesize this compound via the esterification of benzyl alcohol with formic acid.

Materials:

-

Benzyl alcohol

-

Formic acid

-

Acetic anhydride (B1165640)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Formic acid (50.0 mmol) is added to acetic anhydride (40.0 mmol) at room temperature.

-

The mixture is stirred at 60°C for 1 hour and then cooled to room temperature.

-

Benzyl alcohol (5.0 mmol) and NaHCO₃ (10.0 mmol) are added to the solution.

-

The mixture is stirred until the starting material is consumed (monitored by Thin Layer Chromatography).

-

The reaction is quenched by adding a mixture of ethyl acetate and water, and the biphasic system is stirred vigorously.

-

The organic phase is separated, and the aqueous phase is extracted twice with ethyl acetate.

-

The combined organic phases are washed with water and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by silica (B1680970) gel column chromatography to yield pure this compound.

Diagrams and Workflows

The following diagrams illustrate the logical relationships and experimental workflows associated with this compound.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0041485) [hmdb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN101250140B - Method for synthesizing hydrazino this compound - Google Patents [patents.google.com]

- 5. This compound | C8H8O2 | CID 7708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(104-57-4) IR Spectrum [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. This compound(104-57-4) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Benzyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) formate (B1220265) (C₈H₈O₂) is a significant ester, recognized for its characteristic fruity, spicy aroma and its utility across various industrial domains.[1][2] It serves as a flavoring agent in the food industry, a fragrance component in perfumery, and a versatile intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[3][4] Its role as a solvent for cellulose (B213188) esters and in organic synthesis further underscores its importance.[1][4] This document provides a comprehensive technical overview of the primary synthesis pathways for benzyl formate, offering detailed experimental protocols, comparative quantitative data, and process visualizations to aid researchers in its effective preparation.

Direct Catalytic Esterification of Benzyl Alcohol and Formic Acid

The most conventional method for synthesizing this compound is the direct esterification of benzyl alcohol with formic acid, often referred to as Fischer-Speier esterification.[5][6][7] This equilibrium-driven reaction typically requires a catalyst and the removal of water to shift the equilibrium towards the product.[7][8] Various catalysts have been employed to enhance reaction rates and yields.

Synthesis using a Halogenated Catalyst: Tribromoisocyanuric Acid

A highly efficient method involves the use of tribromoisocyanuric acid as a catalyst, which facilitates rapid formylation of benzyl alcohol at room temperature.[9]

Experimental Protocol: To a mixture of benzyl alcohol (1 mmol) and formic acid (3 mmol), 0.1 g of tribromoisocyanuric acid (0.3 mmol) was added. The reaction mixture was stirred at room temperature for 5 minutes. Reaction completion was monitored using Thin Layer Chromatography (TLC). Following completion, 10 mL of dichloromethane (B109758) was added, and the mixture was filtered. The organic layer was subsequently extracted with water (3 x 10 mL) and dried over anhydrous sodium sulfate. The solvent was then evaporated under reduced pressure to yield the nearly pure this compound product.[9]

Data Presentation:

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Tribromoisocyanuric Acid | [9] |

| Reactant Ratio (Formic Acid:Benzyl Alcohol) | 3:1 | [9] |

| Temperature | Room Temperature (~20 °C) | [9] |

| Reaction Time | 5 minutes | [9] |

| Yield | 98% |[9] |

Workflow Diagram:

Caption: Experimental workflow for this compound synthesis using a halogenated catalyst.

Synthesis using Boron Oxide

Boron oxide (B₂O₃) can be used as an efficient dehydrating agent to drive the esterification reaction forward.[8]

Experimental Protocol: A mixture containing the alcohol (0.25 mol), anhydrous formic acid (0.29 mol), boron oxide (0.09 mol), and p-toluenesulfonic acid (0.025 mol) in 50 mL of methylene (B1212753) chloride was refluxed with vigorous stirring. After 1 hour, the reaction mixture was cooled in an ice bath and filtered. The filtrate was treated with anhydrous potassium carbonate, refiltered, and then stirred for 1 hour with phosphorus pentoxide to remove any remaining alcohol.[8]

Data Presentation:

| Parameter | Value | Reference |

|---|---|---|

| Catalyst/Dehydrating Agent | Boron Oxide / p-Toluenesulfonic acid | [8] |

| Reactant Ratio (Formic Acid:Alcohol) | ~1.16:1 | [8] |

| Temperature | Reflux (Methylene Chloride) | [8] |

| Reaction Time | 1 hour | [8] |

| Yield | Varies by alcohol; generally good |[8] |

Reaction Pathway Diagram:

Caption: Generalized pathway for the acid-catalyzed direct esterification of benzyl alcohol.

Enzymatic Synthesis via Lipase (B570770) Catalysis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis.[10][11] Immobilized lipases, such as Novozym 435 (from Candida antarctica), are effective biocatalysts for the esterification of formic acid.[12][13][14]

Experimental Protocol (Adapted from Octyl Formate Synthesis): Formic acid and benzyl alcohol are dissolved in a suitable solvent (e.g., 1,2-dichloroethane) to a final concentration of 50 mM each, with a specified molar ratio. The immobilized lipase (e.g., Novozym 435 at 15 g/L) is added to the solution in a sealed vessel. The reaction mixture is agitated (e.g., 150 rpm) at a controlled temperature (e.g., 40 °C) for a set duration, with conversion monitored by gas chromatography.[13][14]

Data Presentation (Based on analogous Formate Ester Syntheses):

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | Novozym 435 (Immobilized Lipase) | [14] |

| Enzyme Concentration | 15 g/L | [14] |

| Reactant Molar Ratio (Alcohol:Acid) | 5:1 to 7:1 | [12][14] |

| Temperature | 40 °C | [12][14] |

| Solvent | 1,2-Dichloroethane | [14] |

| Conversion | >95% |[12][14] |

Workflow Diagram:

Caption: General workflow for the lipase-catalyzed synthesis of this compound.

Synthesis from Benzyl Halides and Carbon Dioxide

An innovative approach utilizes carbon dioxide as a C1 source for formylation. This pathway involves the reaction of a benzyl halide with CO₂ in the presence of a suitable catalyst and a reducing agent.

Experimental Protocol: In a reaction vessel, benzyl halide (1 mmol), Zn@TFPTA-BDU COF catalyst (15 mg), NaBH₄ (1 mmol), and Cs₂CO₃ (0.2 mmol) are combined in dimethylformamide (DMF, 1 mL). The vessel is pressurized with carbon dioxide (1 atm). The reaction proceeds under these conditions to yield the this compound derivative.[15]

Data Presentation:

| Benzyl Halide (Reactant) | Yield (%) | Reference |

|---|---|---|

| Benzyl bromide | 95 | [15] |

| Benzyl chloride | 88 | [15] |

| 4-Methylbenzyl bromide | 96 | [15] |

| 4-Methoxybenzyl bromide | 97 |[15] |

Reaction Pathway Diagram:

Caption: Logical relationship for this compound synthesis using CO₂ as a C1 source.

Other Synthetic Routes

Several other methods for the preparation of this compound have been reported:

-

From Formic/Acetic Anhydride (B1165640): This method involves heating a mixture of formic/acetic anhydride with benzyl alcohol to approximately 50°C.[1][9]

-

Transesterification: this compound can be synthesized by the transesterification of another formate ester, such as methyl formate or ethyl formate, with benzyl alcohol, often catalyzed by an N-heterocyclic carbene (NHC) or other catalysts.[9][16]

-

From Benzyl Chloride: The reaction of benzyl chloride with formic acid in the presence of a quaternary ammonium (B1175870) carboxylate catalyst can also produce this compound.[17]

These methods provide alternative pathways that may be advantageous depending on the availability of starting materials and desired reaction conditions.

References

- 1. This compound | 104-57-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. elchemy.com [elchemy.com]

- 4. chemimpex.com [chemimpex.com]

- 5. homework.study.com [homework.study.com]

- 6. This compound [drugfuture.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Ester synthesis by transesterification [organic-chemistry.org]

- 17. DE10226040A1 - Process for the preparation of carboxylic acid benzyl esters - Google Patents [patents.google.com]

The Enigmatic Presence of Benzyl Formate in Nature: A Technical Guide

An in-depth exploration into the natural occurrence, analysis, and biosynthesis of benzyl (B1604629) formate (B1220265) reveals its subtle but widespread presence in the plant kingdom and derived foodstuffs. While qualitative evidence abounds, quantitative data remains largely elusive, presenting a compelling area for future research.

Benzyl formate, a volatile organic compound with a characteristic fruity and floral aroma, has been identified as a natural constituent in a variety of plants and food products. This technical guide synthesizes the current scientific understanding of its natural occurrence, provides insights into the analytical methodologies for its detection, and elucidates its probable biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the fields of natural products chemistry, food science, and drug development.

Natural Occurrence of this compound

This compound has been reported in a diverse range of plant species and food items, contributing to their unique aroma profiles. While its presence is qualitatively documented, precise quantitative data on its natural concentration in raw plant materials and unprocessed foods is notably scarce in the current scientific literature.

Table 1: Documented Natural Occurrence of this compound

| Plant/Food Source | Species Name | Reported Presence | Quantitative Data Availability |

| Sour Cherry | Prunus cerasus | Yes[1] | Not available |

| Crowberry | Empetrum nigrum | Yes[1] | Not available |

| Lingonberry | Vaccinium vitis-idaea | Yes | Not available |

| Blueberry | Vaccinium spp. | Yes[1] | Not available |

| Coffee | Coffea spp. | Yes[1][2] | Not available in raw beans |

| Black Tea | Camellia sinensis | Yes[1] | Not available in unprocessed leaves |

| Yellow Passion Fruit | Passiflora edulis | Yes[1] | Not available |

| Basil | Ocimum basilicum | Yes[1] | Not available |

| Rose Geranium | Pelargonium graveolens | Identified in essential oil fraction[3] | Not available for raw plant material |

| Cranberry | Vaccinium macrocarpon | Yes | Not available |

| Mushroom | Agaricus spp. | Yes | Not available |

| Plum | Prunus spp. | Yes | Not available |

| Vanilla | Vanilla planifolia | Yes | Not available |

Despite numerous reports of its presence, the concentrations of naturally occurring this compound in these sources have not been quantified in most publicly available research. This represents a significant knowledge gap for researchers and industries interested in the natural sourcing and application of this compound.

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound in complex matrices such as plant tissues and food products typically involves sophisticated chromatographic techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for the extraction and quantification of such compounds.

Protocol: Quantification of this compound in Plant Material using HS-SPME-GC-MS

1. Sample Preparation:

-

Homogenize a known weight (e.g., 1-5 g) of fresh or frozen plant material (e.g., fruit pulp, leaves) in a sealed vial.

-

Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.

-

Introduce a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar ester not naturally present in the sample) for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity.

-

Extraction: Place the vial in a temperature-controlled water bath or heating block (e.g., 40-60 °C) and expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30-60 minutes) with constant agitation. Optimization of extraction time and temperature is crucial for achieving maximum sensitivity.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Thermally desorb the trapped analytes from the SPME fiber in the heated injection port of the GC.

-

Separation: Employ a suitable capillary column (e.g., DB-5ms, HP-5ms) with a programmed temperature gradient to separate the volatile compounds.

-

Detection: Use a mass spectrometer operating in electron ionization (EI) mode. Identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is then calculated based on the peak area ratio of the analyte to the internal standard.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is not yet fully elucidated through direct experimental evidence. However, based on the well-established pathways for the formation of other benzyl esters and the known functions of specific enzyme families, a probable biosynthetic route can be proposed.

The key precursors for this compound synthesis are believed to be benzyl alcohol and a formate donor . The final step is likely catalyzed by an alcohol acyltransferase (AAT) .

1. Biosynthesis of Benzyl Alcohol: Benzyl alcohol is derived from the shikimate pathway, a central metabolic route in plants for the synthesis of aromatic compounds. The pathway proceeds as follows:

-

The amino acid L-phenylalanine is converted to cinnamic acid .

-

Through a series of enzymatic reactions, including β-oxidation, cinnamic acid is converted to benzaldehyde (B42025) .

-

Finally, benzaldehyde is reduced to benzyl alcohol by an alcohol dehydrogenase.

2. Formation of this compound: An alcohol acyltransferase (AAT) is a type of enzyme known to catalyze the formation of esters from an alcohol and an acyl-CoA. While the specific AAT responsible for this compound synthesis has not been identified, it is hypothesized that an AAT with affinity for both benzyl alcohol and formyl-CoA (or another formate donor) facilitates the esterification reaction to produce this compound.

Conclusion and Future Directions

This compound is a naturally occurring volatile compound found in a variety of plants and food products, contributing to their sensory characteristics. While its presence is widely acknowledged, there is a significant lack of quantitative data on its natural concentrations. The analytical methodology for its quantification, primarily HS-SPME-GC-MS, is well-established for similar compounds and can be readily adapted for this compound. The proposed biosynthetic pathway, involving the esterification of benzyl alcohol and a formate donor by an alcohol acyltransferase, provides a logical framework for understanding its formation in plants.

Future research should focus on:

-

Quantitative Analysis: Conducting systematic studies to quantify the natural levels of this compound in various plants and foods.

-

Protocol Optimization: Developing and validating a standardized analytical protocol specifically for this compound quantification.

-

Enzyme Characterization: Identifying and characterizing the specific alcohol acyltransferase(s) responsible for this compound biosynthesis in different plant species.

A deeper understanding of the natural occurrence and biosynthesis of this compound will be invaluable for its potential applications in the flavor, fragrance, and pharmaceutical industries, particularly for those seeking natural and bio-derived ingredients.

References

A Comprehensive Literature Review of Benzyl Formate Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) formate (B1220265) (CAS No. 104-57-4), also known as benzyl methanoate, is an aromatic ester characterized by a pleasant, fruity, and slightly floral aroma.[1][2] This colorless to pale yellow liquid is a versatile compound with significant applications in the fragrance, flavor, and chemical industries.[1][3] It serves as a key ingredient in various perfumes and cosmetic products, a flavoring agent in the food industry, and a valuable intermediate and solvent in organic synthesis, including the production of pharmaceuticals and agrochemicals.[1][3] This technical guide provides a comprehensive review of the scientific literature on benzyl formate, focusing on its synthesis, physicochemical properties, applications, and toxicological profile. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a relatively simple ester with the chemical formula C₈H₈O₂ and a molecular weight of 136.15 g/mol .[4] It is characterized by its distinct odor and is sparingly soluble in water but soluble in organic solvents and oils.[5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [4] |

| Molecular Weight | 136.15 g/mol | [4] |

| CAS Number | 104-57-4 | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Fruity, floral, sweet | [1][2] |

| Boiling Point | 201-203 °C | [6][7] |

| Density | 1.088 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.511 | [5] |

| Flash Point | 83 °C | [6] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of benzyl alcohol with formic acid or its derivatives. The choice of method often depends on factors such as desired yield, purity, and reaction conditions.

Experimental Protocols

1. Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between benzyl alcohol and formic acid.

-

Reactants: Benzyl alcohol, formic acid, and a strong acid catalyst (e.g., sulfuric acid).

-

Procedure: A mixture of benzyl alcohol and an excess of formic acid is heated in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is typically carried out under reflux to drive the equilibrium towards the formation of the ester. The water formed during the reaction is removed to improve the yield. After the reaction is complete, the mixture is cooled, washed with water and a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted formic acid, and then dried over an anhydrous salt (e.g., sodium sulfate). The crude this compound is then purified by distillation.[8]

-

Yield: The yield of this reaction can be variable and is often dependent on the efficiency of water removal.

2. Synthesis using Formic/Acetic Anhydride (B1165640)

This method utilizes a mixed anhydride to facilitate the formylation of benzyl alcohol.

-

Reactants: Benzyl alcohol, formic/acetic anhydride.

-

Procedure: A mixture of formic/acetic anhydride and benzyl alcohol is heated to approximately 50°C.[4] The anhydride is a more reactive acylating agent than formic acid, allowing for a more rapid reaction. The workup procedure is similar to the Fischer esterification, involving washing and distillation to isolate the pure product.

3. Catalysis with Tribromoisocyanuric Acid (TBCA)

A mild and efficient method for the formylation of benzyl alcohol using formic acid catalyzed by TBCA has been reported.[9]

-

Reactants: Benzyl alcohol (1 mmol), formic acid (3 mmol), and tribromoisocyanuric acid (0.1 g, 0.3 mmol).

-

Procedure: To a mixture of benzyl alcohol and formic acid, tribromoisocyanuric acid is added. The reaction mixture is stirred at room temperature for 5 minutes. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Dichloromethane (10 mL) is then added, and the mixture is filtered. The organic layer is extracted with water (3 x 10 mL) and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the product.[4]

-

Yield: This method has been reported to produce this compound with a high yield of 98%.[4]

4. Synthesis from Benzyl Halides and CO₂

A method for the synthesis of this compound derivatives from benzyl halides and carbon dioxide has been developed using a zinc-functionalized urea-linked covalent organic framework as a recyclable catalyst.[10]

-

Reactants: Benzyl halide (1 mmol), CO₂ (1 atm), Zn@TFPTA-BDU COF (15 mg), NaBH₄ (1 mmol), Cs₂CO₃ (0.2 mmol), and DMF (1 mL).

-

Procedure: The reaction is carried out in a sealed vessel under a CO₂ atmosphere. The reactants and catalyst are mixed in DMF and stirred under the specified conditions. The product is then isolated and purified.

-

Yield: The yields vary depending on the specific benzyl halide used.[10]

Synthesis Workflow Diagram

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

¹H NMR Spectrum: The proton NMR spectrum of this compound typically shows a singlet for the formyl proton around 8.1 ppm, a singlet for the benzylic protons around 5.2 ppm, and a multiplet for the aromatic protons of the phenyl group in the range of 7.2-7.4 ppm.

¹³C NMR Spectrum: The carbon NMR spectrum displays a signal for the carbonyl carbon at approximately 161 ppm, the benzylic carbon around 65 ppm, and signals for the aromatic carbons in the region of 127-136 ppm.[11]

FTIR Spectrum: The infrared spectrum of this compound exhibits a strong characteristic absorption band for the C=O stretching of the ester group around 1720 cm⁻¹. Other significant peaks include those for C-O stretching and the aromatic C-H and C=C stretching vibrations.

Mass Spectrum: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 136. The fragmentation pattern is characterized by a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation (C₇H₇⁺), which is formed by the loss of the formate group.[5]

Applications of this compound

This compound's versatile properties make it a valuable component in several industries.

Fragrance and Flavor Industry

The primary application of this compound is in the fragrance and flavor industry.[1] Its sweet, fruity, and floral scent profile makes it a popular ingredient in perfumes, colognes, soaps, lotions, and other cosmetic products.[2] It is often used to impart jasmine, gardenia, and other floral notes to fragrance compositions.[2] In the food industry, it is used as a flavoring agent in products like candies, baked goods, and beverages to provide a fruity and cherry-like taste.[3]

Chemical Synthesis and Solvents

This compound serves as a useful intermediate and building block in organic synthesis.[3] It can be used in the production of other fine chemicals, pharmaceuticals, and agrochemicals.[1] Additionally, its solvent properties make it suitable for use in various chemical reactions and formulations, such as in paints and coatings.[3] A notable application is in paint stripper formulations, where it can be formed in situ from benzyl alcohol and formic acid to create an effective solvent system.[12]

Use in Drug Development

While not a common active pharmaceutical ingredient, this compound has potential applications in drug development, primarily as a solvent or in formulations.[1] Its ability to dissolve a range of organic compounds and its relatively low toxicity make it a candidate for use in drug delivery systems.[1] However, specific quantitative data on its use in pharmaceutical formulations is limited in publicly available literature.

Biological Activity and Toxicology

The safety of this compound has been evaluated, often in conjunction with other benzyl esters like benzyl acetate (B1210297), due to their similar metabolic pathways.

Metabolism and Pharmacokinetics

Upon ingestion or dermal absorption, this compound is expected to be rapidly hydrolyzed by carboxylesterases in the body into its constituent molecules: benzyl alcohol and formic acid.[13][14] The subsequent metabolism and pharmacokinetics are therefore those of its hydrolysis products. Benzyl alcohol is oxidized to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid and excreted in the urine.[15][16] Formic acid enters the one-carbon metabolic pool.

Toxicological Profile

A summary of the toxicological data for this compound is presented in Table 2.

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (LD₅₀, rat) | 1400 mg/kg | [5] |

| Genotoxicity | Not expected to be genotoxic. Negative in bacterial reverse mutation assays. | [13] |

| Skin Irritation | May cause skin irritation. | [13] |

| Eye Irritation | May cause eye irritation. | [13] |

| Skin Sensitization | Weak sensitization potential. | [13] |

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound and concluded that it is safe for use as a fragrance ingredient under the current levels of use.[13] The toxicological data for benzyl acetate is often used to read-across for this compound due to their structural similarity and common metabolic fate.[13]

Logical Relationship Diagram

Conclusion

This compound is a commercially significant ester with a well-established profile in terms of its synthesis, properties, and applications, particularly in the fragrance and flavor industries. The synthetic routes are straightforward, with opportunities for optimization through various catalytic methods. Its physicochemical and spectroscopic characteristics are well-defined, providing a solid basis for its identification and quality control. While its toxicological profile suggests a low level of concern at current usage levels, further research into its specific applications in the pharmaceutical field, including quantitative data on its performance in drug formulations, would be beneficial. This comprehensive review provides a valuable technical resource for professionals engaged in research and development involving this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound – Fruity Floral Aroma Chemical For Perfumes | Chemicalbull [chemicalbull.com]

- 3. elchemy.com [elchemy.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C8H8O2 | CID 7708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. symrise.com [symrise.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. perfumersworld.com [perfumersworld.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound(104-57-4) 13C NMR spectrum [chemicalbook.com]

- 12. US5817612A - Aqueous this compound paint stripper - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics in Elderly Women of Benzyl Alcohol From an Oil Depot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dspace.library.uu.nl [dspace.library.uu.nl]

An In-depth Technical Guide to Benzyl Formate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) formate (B1220265) (C₈H₈O₂), the ester of benzyl alcohol and formic acid, is a significant compound with applications ranging from the fragrance and flavor industries to a versatile solvent and intermediate in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, detailed experimental protocols for its synthesis, and key quantitative data.

Discovery and Historical Context

The precise moment of the first synthesis of benzyl formate and the individual credited with its discovery are not definitively documented in readily available historical records. However, its synthesis can be understood within the broader context of the development of organic chemistry in the latter half of the 19th century.

The groundwork for ester synthesis was laid by the French chemist Marcellin Berthelot, who developed a synthesis for formic acid from carbon monoxide in 1855.[1] Formic acid itself was first isolated from ants in 1671 by the English naturalist John Ray.[1] The term "ester" was coined by the German chemist Leopold Gmelin in the first half of the 19th century, reflecting the growing understanding of this class of compounds.

The most significant breakthrough in ester synthesis was the development of the Fischer-Speier esterification in 1895 by Emil Fischer and Arthur Speier. This acid-catalyzed reaction between a carboxylic acid and an alcohol provided a general and effective method for preparing esters. Given that both benzyl alcohol and formic acid were known compounds at the time, it is highly probable that this compound was first synthesized using this method, or a similar acid-catalyzed esterification, in the late 19th or early 20th century.

While a definitive first synthesis is not cited, one of the earliest detailed laboratory preparations of this compound was described by S. A. Mahood and M. L. Hamlin in a 1920 publication in the Journal of the American Chemical Society. This indicates that by this time, the compound was known and its preparation was being refined for various applications.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity, floral odor. Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol |

| Boiling Point | 203 °C |

| Melting Point | 3.6 °C |

| Density | 1.088 g/mL at 25 °C |

| Refractive Index | 1.511 at 20 °C |

| CAS Number | 104-57-4 |

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer-Speier esterification of benzyl alcohol with formic acid, typically in the presence of an acid catalyst.

General Reaction Scheme

Caption: General reaction for the Fischer-Speier esterification of this compound.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials:

-

Benzyl alcohol

-

Formic acid (98-100%)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzyl alcohol (1 molar equivalent) and formic acid (1.2 molar equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add dichloromethane to dilute the mixture.

-

Wash the organic layer sequentially with distilled water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess formic acid), and finally with brine (saturated NaCl solution).

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the dichloromethane using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by vacuum distillation to yield the pure product.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.

Caption: Key steps in the Fischer-Speier esterification mechanism.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its formate group can be a source of a formyl group or can be readily hydrolyzed. In drug development, esterification is a common strategy to modify the pharmacokinetic properties of a drug, and while this compound itself is not a common therapeutic agent, the understanding of its synthesis and reactivity is relevant to the preparation of more complex ester-containing pharmaceuticals. It is also utilized as a solvent in some chemical processes.[2]

Conclusion

This compound, a simple yet important ester, has a history intertwined with the foundational developments in organic synthesis. While its specific "discovery" moment is not clearly recorded, its preparation is a classic example of Fischer-Speier esterification. The detailed protocols and understanding of its properties and reaction mechanisms provided in this guide are intended to be a valuable resource for researchers and professionals in chemistry and drug development.

References

An In-depth Technical Guide to the Functional Group Analysis of Benzyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the identification and characterization of the functional groups present in benzyl (B1604629) formate (B1220265) (C₈H₈O₂). Benzyl formate, a significant ester in the fragrance, flavor, and pharmaceutical industries, is composed of a benzyl group and a formate group, lending it characteristic chemical and spectroscopic properties. This document outlines the key analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), for the elucidation of its molecular structure. Furthermore, detailed experimental protocols for qualitative chemical tests are provided to confirm the presence of the ester functional group. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the analytical workflow and chemical transformations.

Introduction

This compound is the ester formed from benzyl alcohol and formic acid. Its analysis is crucial for quality control in its various applications and for identification in complex mixtures. The molecule contains two key functional groups: an aromatic benzyl ring and a formate ester group. The analytical strategy for this compound, therefore, focuses on techniques that can unequivocally identify these moieties.

Spectroscopic methods provide a non-destructive and highly informative approach to elucidating the structure of this compound. Infrared spectroscopy is employed to identify the characteristic vibrational frequencies of the carbonyl group in the ester and the aromatic ring. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment. Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern, which provides further structural confirmation.

In addition to spectroscopic techniques, classical chemical tests can offer a simple and effective means of confirming the presence of the ester functional group. This guide details the procedures for the hydroxamic acid test and saponification, both of which yield observable results in the presence of an ester.

Molecular Structure of this compound

The chemical structure of this compound consists of a phenylmethyl group (benzyl) attached to a formate group.

Spectroscopic Analysis

Spectroscopic techniques are paramount in the functional group analysis of this compound, providing detailed structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of the ester functional group due to the strong absorption of the carbonyl (C=O) bond. The aromatic ring also exhibits characteristic absorption bands.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1160 | C-O stretch | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms in this compound.

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the methylene (B1212753) protons of the benzyl group, and the formate proton.

Table 2: ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.1 | Singlet | 1H | Formate proton (OCHO) |

| ~7.3-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.2 | Singlet | 2H | Methylene protons (CH₂) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~161 | Carbonyl carbon (C=O) |

| ~136 | Quaternary aromatic carbon (C-CH₂) |

| ~128.7 | Aromatic CH carbons |

| ~128.4 | Aromatic CH carbons |

| ~128.3 | Aromatic CH carbons |

| ~66 | Methylene carbon (CH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of this compound and information about its fragmentation pattern under electron ionization (EI).

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Structure |

| 136 | Molecular ion [C₈H₈O₂]⁺˙ | [C₆H₅CH₂OCHO]⁺˙ |

| 108 | [M - CO]⁺˙ or [C₇H₈O]⁺˙ (rearrangement) | [C₆H₅CH₂OH]⁺˙ |

| 91 | Tropylium ion [C₇H₇]⁺ | [C₇H₇]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ | [C₆H₅]⁺ |

Experimental Protocols for Qualitative Analysis

The following are detailed protocols for chemical tests that can be used to confirm the presence of the ester functional group in a sample of this compound.

Hydroxamic Acid Test for Esters

This test is a general test for esters. Esters react with hydroxylamine (B1172632) to form a hydroxamic acid, which then forms a colored complex with ferric iron (Fe³⁺).[1][2][3][4]

Experimental Workflow:

Methodology:

-

Reagent Preparation:

-

Hydroxylamine Hydrochloride Solution: Prepare a 0.5 M solution of hydroxylamine hydrochloride in 95% ethanol.

-

Methanolic Potassium Hydroxide (B78521): Prepare a saturated solution of potassium hydroxide in methanol.

-

Ferric Chloride Solution: Prepare a 5% (w/v) solution of ferric chloride (FeCl₃) in water.

-

Hydrochloric Acid: Use a 1 M solution of hydrochloric acid (HCl).

-

-

Procedure: a. In a clean test tube, add approximately 20 mg of this compound. b. Add 1 mL of the 0.5 M ethanolic hydroxylamine hydrochloride solution. c. Add a few drops of the methanolic potassium hydroxide solution until the mixture is alkaline to litmus (B1172312) paper. d. Gently heat the mixture in a water bath for 2-3 minutes. e. Cool the test tube to room temperature. f. Carefully acidify the solution by adding 1 M HCl dropwise until the pH is acidic. g. Add 1-2 drops of the 5% ferric chloride solution.

-

Observation:

-

A positive test for an ester is indicated by the formation of a deep red or violet color.[3] This is due to the formation of a ferric hydroxamate complex.

-

Reaction Mechanism:

Saponification (Alkaline Hydrolysis)

Saponification is the hydrolysis of an ester with a strong base to produce an alcohol and the salt of a carboxylic acid. The consumption of the base can be monitored, or the products can be isolated and identified.

Experimental Workflow:

Methodology:

-

Reagent Preparation:

-

Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide (NaOH) in water.

-

Hydrochloric Acid: Use a 2 M solution of hydrochloric acid (HCl).

-

-

Procedure: a. Place 1 mL of this compound in a round-bottom flask. b. Add 10 mL of 2 M sodium hydroxide solution. c. Add a boiling chip and attach a reflux condenser. d. Heat the mixture to reflux for 30-60 minutes. The oily layer of the ester should dissolve. e. After reflux, cool the flask to room temperature. f. Carefully acidify the solution with 2 M HCl. The resulting products are benzyl alcohol and formic acid.

-

Observation and Confirmation:

-

The initial disappearance of the immiscible this compound layer upon heating is an indication that the reaction is proceeding.

-

The resulting benzyl alcohol can be extracted with a suitable organic solvent (e.g., diethyl ether) and analyzed by techniques such as GC-MS or NMR to confirm its identity.

-

The presence of formic acid in the aqueous layer can be confirmed by appropriate tests for carboxylic acids.

-

Reaction Mechanism:

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) formate (B1220265) and its related compounds are a class of aromatic esters that have garnered interest in various scientific fields, including fragrance, flavor chemistry, and more recently, medicinal chemistry. Benzyl formate, the simplest ester in this family, is known for its pleasant, fruity-floral aroma and serves as a versatile precursor for the synthesis of more complex derivatives.[1][2] This technical guide provides a comprehensive overview of this compound, its analogs, and derivatives, with a focus on their synthesis, physicochemical properties, biological activities, and analytical characterization. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological profile of a compound class is fundamental in drug development. This compound and its derivatives exhibit a range of properties that influence their potential applications.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound and selected derivatives. These parameters are crucial for predicting the behavior of these compounds in biological systems and for designing synthetic and analytical procedures.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | C₈H₈O₂ | 136.15 | 203 | 1.088 | 1.511 |

| Benzyl Acetate | C₉H₁₀O₂ | 150.17 | 212 | 1.055 | 1.502 |

| Benzyl Propionate | C₁₀H₁₂O₂ | 164.20 | 228 | 1.034 | 1.497 |

| Benzyl Butyrate | C₁₁H₁₄O₂ | 178.23 | 240 | 1.016 | 1.493 |

Toxicological Data

Toxicological assessment is a critical component of drug development. The table below presents acute toxicity data for this compound and related esters. It is important to note that while this compound itself has low to moderate acute toxicity, the toxicological profiles of its derivatives can vary significantly.[3]

| Compound | Test Species | Route of Administration | LD50 |

| This compound | Rat | Oral | < 5000 mg/kg |

| Benzyl Acetate | Rat | Oral | 2500 mg/kg |

| Benzyl Propionate | Rat | Oral | 3300 mg/kg |

| Benzyl Butyrate | Rat | Oral | 2300 mg/kg |

Synthesis of this compound and Derivatives

The primary method for synthesizing this compound and its derivatives is through the Fischer esterification of the corresponding benzyl alcohol with a carboxylic acid, typically in the presence of an acid catalyst.[4][5]

General Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound. It can be adapted for the synthesis of various derivatives by substituting benzyl alcohol and formic acid with the appropriate precursors.

Materials:

-

Benzyl alcohol

-

Formic acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyl alcohol and an excess of formic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add dichloromethane to extract the ester.

-

Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to neutralize the excess acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation.

References

A Comprehensive Technical Guide to Benzyl Formate

For Researchers, Scientists, and Drug Development Professionals